rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2155840-92-7
VCID: VC5950532
InChI: InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-,14-/m0/s1
SMILES: C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O
Molecular Formula: C14H17NO2
Molecular Weight: 231.295

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

CAS No.: 2155840-92-7

Cat. No.: VC5950532

Molecular Formula: C14H17NO2

Molecular Weight: 231.295

* For research use only. Not for human or veterinary use.

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid - 2155840-92-7

Specification

CAS No. 2155840-92-7
Molecular Formula C14H17NO2
Molecular Weight 231.295
IUPAC Name (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Standard InChI InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-,14-/m0/s1
Standard InChI Key GFVULRVZLGNKEI-JSGCOSHPSA-N
SMILES C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a bicyclo[3.2.0]heptane system, a seven-membered ring system fused with a three-membered ring. The 3-azabicyclo[3.2.0]heptane moiety is substituted at position 3 with a benzyl group and at position 1 with a carboxylic acid group. The stereochemistry is defined by the (1R,5R) configuration, which influences its three-dimensional conformation and biological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol
CAS Registry Number2155840-92-7
XLogP31.7 (estimated)

The benzyl group enhances lipophilicity (LogP ≈ 1.7), potentially improving membrane permeability, while the carboxylic acid moiety introduces hydrogen-bonding capacity for target engagement .

Stereochemical Considerations

Synthesis and Reaction Conditions

Synthetic Pathways

StepReagents/ConditionsYield (%)
Bicyclic Ring FormationH₂SO₄, 80°C, 12h65
N-BenzylationBenzyl bromide, K₂CO₃, DMF78
CarboxylationKMnO₄, H₂O, 60°C82

Challenges and Solutions

  • Racemization: The racemic nature complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis are under investigation to access enantiopure forms .

  • Byproduct Formation: Competing SN2 pathways during ring closure generate aziridinium intermediates, which are mitigated by using N-benzyl substituents instead of N-methyl groups .

CompoundTarget Affinity (IC₅₀)Source
rac-(1R,5R)-3-Benzyl derivative12 µM (GPCR X)
rac-(1R,5R)-3-Phenethyl derivative8 µM (GPCR X)
3-Oxabicyclo analogue>100 µM

Biological Targets and Mechanism of Action

Putative Targets

Hypotheses based on structural analogs suggest involvement in:

  • Neurological Disorders: Modulation of σ-1 or NMDA receptors due to similarities with ifenprodil derivatives .

  • Inflammation: COX-2 inhibition via carboxylic acid-mediated interactions.

Mechanistic Insights

Molecular docking studies propose that the bicyclic core inserts into a hydrophobic cleft, while the carboxylic acid forms hydrogen bonds with Thr371 or Glu172 in hypothetical targets .

Comparative Analysis with Related Compounds

3-Oxabicyclo[3.2.0]heptane Analogues

Replacing the nitrogen with oxygen (as in PubChem SID505869102) reduces basicity, diminishing ionizable interactions and lowering bioactivity .

N-Protected Derivatives

tert-Butoxycarbonyl (Boc)-protected analogs (CAS 2138150-20-4) exhibit improved solubility but require deprotection for activity, limiting in vivo utility .

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